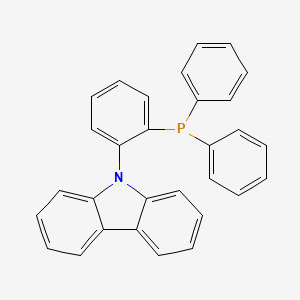![molecular formula C17H21BO3 B6160404 [5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]methanol CAS No. 905971-65-5](/img/no-structure.png)
[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]methanol
カタログ番号 B6160404
CAS番号:
905971-65-5
分子量: 284.2
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is a chemical compound with the formula C6H13BO2 . It is commonly used in the preparation of pharmaceuticals and chemical intermediates .
Synthesis Analysis
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can be synthesized through various reactions. For example, it can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be used in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Molecular Structure Analysis
The molecular structure of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been confirmed by FTIR, 1H and 13C NMR spectroscopy, and MS .Chemical Reactions Analysis
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions. For instance, it can couple with aryl iodides in the presence of a copper catalyst to form aryl boronates . It can also undergo asymmetric hydroboration of 1,3-enynes to form chiral allenyl boronates .Physical And Chemical Properties Analysis
The physical and chemical properties of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane include a density of 0.882 g/mL at 25 °C, a boiling point of 42-43 °C/50 mmHg, and a refractive index n20/D of 1.396 .特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for '[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]methanol' involves the conversion of 5-bromo-1-naphthol to the boronic acid derivative, followed by the Suzuki coupling reaction with 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl chloride to obtain the desired product.", "Starting Materials": [ "5-bromo-1-naphthol", "4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl chloride", "Pd(PPh3)4", "K2CO3", "DMF", "EtOH" ], "Reaction": [ "Step 1: Conversion of 5-bromo-1-naphthol to 5-bromo-1-naphthylboronic acid using NaOH and H3BO3 in water.", "Step 2: Preparation of the Suzuki coupling reaction mixture by adding 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl chloride, Pd(PPh3)4, K2CO3, and DMF in EtOH.", "Step 3: Heating the reaction mixture at 80°C for 24 hours under nitrogen atmosphere.", "Step 4: Workup of the reaction mixture by adding water and extracting the product with ethyl acetate.", "Step 5: Purification of the product by column chromatography using silica gel as the stationary phase and a mixture of hexane and ethyl acetate as the mobile phase." ] } | |
CAS番号 |
905971-65-5 |
分子式 |
C17H21BO3 |
分子量 |
284.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
1H,4H,6H,7H-pyrano[3,4-d]imidazole
1260663-65-7



